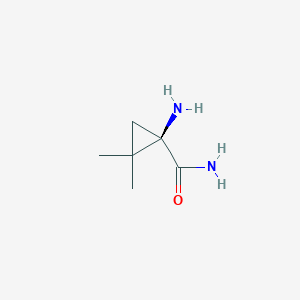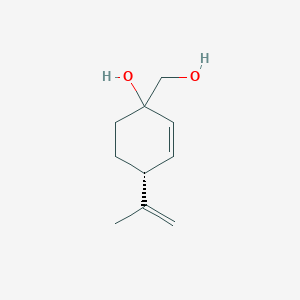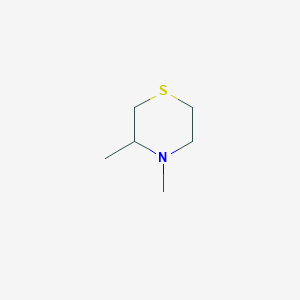
3,4-Dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylthiomorpholine, also known as DMTM, is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. It has been widely used in scientific research due to its unique properties, including its ability to act as a chelating agent and its potential as a biological modifier.
作用機序
3,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions and forming stable complexes. It has been shown to selectively chelate copper ions, which are essential for the growth and survival of cancer cells. 3,4-Dimethylthiomorpholine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
生化学的および生理学的効果
3,4-Dimethylthiomorpholine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune function, and the enhancement of chemotherapy efficacy. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
3,4-Dimethylthiomorpholine has several advantages for use in lab experiments, including its ability to selectively chelate metal ions and its potential as a biological modifier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 3,4-Dimethylthiomorpholine, including its use in combination with other chemotherapy drugs, its potential as a therapeutic agent for other diseases, and its use as a tool for studying metal ion homeostasis and biological processes. Further research is needed to fully understand the potential applications of 3,4-Dimethylthiomorpholine in scientific research and medicine.
合成法
The synthesis of 3,4-Dimethylthiomorpholine can be achieved through various methods, including the reaction of morpholine with methyl iodide and potassium sulfide, as well as the reaction of morpholine with dimethyl sulfate and sodium sulfide. These methods have been optimized to produce high yields of 3,4-Dimethylthiomorpholine with minimal impurities.
科学的研究の応用
3,4-Dimethylthiomorpholine has been extensively used in scientific research due to its ability to chelate metal ions and modify biological processes. It has been studied for its potential applications in cancer therapy, as well as its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
特性
CAS番号 |
148761-48-2 |
|---|---|
製品名 |
3,4-Dimethylthiomorpholine |
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC名 |
3,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-8-4-3-7(6)2/h6H,3-5H2,1-2H3 |
InChIキー |
ZCFVSJHGDHEKJU-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C |
正規SMILES |
CC1CSCCN1C |
同義語 |
Thiomorpholine, 3,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



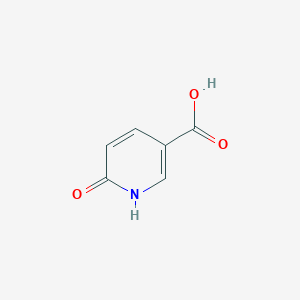
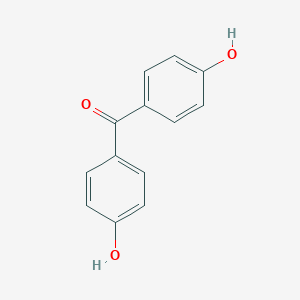
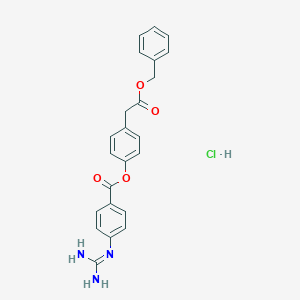
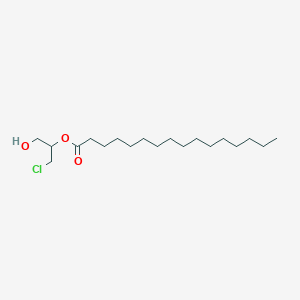
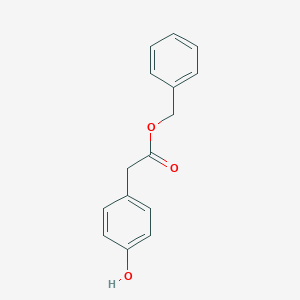
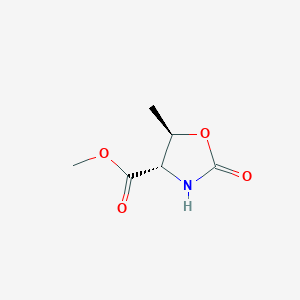
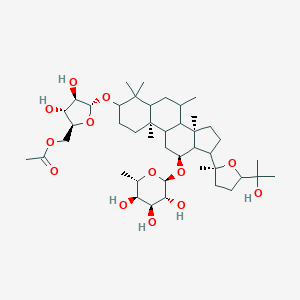
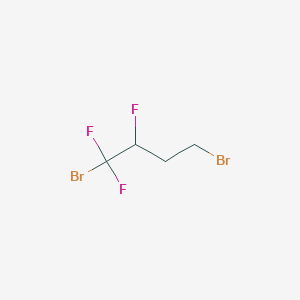
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
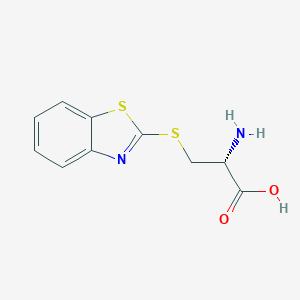
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
